![molecular formula C14H17N3O4 B3165522 2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone CAS No. 900019-24-1](/img/structure/B3165522.png)
2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone
Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its reactivity under various conditions, and any catalysts that might be involved .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used.Scientific Research Applications
Synthesis and Chemical Properties
2-(2-Morpholinoethyl)-4-nitro-1-isoindolinone is involved in the high-yielding synthesis of 1-isoindolinone derivatives through palladium-catalysed cycloaminocarbonylation. This method utilizes 2-iodobenzyl bromide and 2-iodobenzylamine as bifunctional substrates to produce N-substituted 1-isoindolinones and ortho-(N-piperidino/morpholinomethyl)-benzamides depending on the N-nucleophiles used. The process demonstrates high chemoselectivity and discusses the mechanistic details of the ring-closure reaction and the conditions leading to side-products (Marosvölgyi-Haskó et al., 2011).
Biophysical Applications
Isoindoline nitroxides, including derivatives of this compound, are extensively used as biophysical probes due to their ability to study molecular motion, intracellular oxygen, pH, transmembrane potential, and cellular redox metabolism. Their utility in viable systems is often limited by rapid metabolism to hydroxylamines by cells, but modifications to their structure can enhance their oxygen sensitivity and metabolic kinetics, making them valuable for electron paramagnetic resonance (EPR) studies, especially in oximetry (Shen et al., 2002).
Nitrosation Studies
The compound has been studied in the context of nitrosation reactions, such as the nitrosation of thiols and amines by oxygenated NO solutions, providing insights into the stoichiometry and kinetics of these processes. This research is significant for understanding the formation of nitroso compounds and their implications in biological systems (Goldstein & Czapski, 1996).
Antiproliferative Activity
Research into 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, which contain the morpholinoethyl group, has shown these compounds to possess significant antiproliferative activity against various cancer cell lines. This highlights the potential therapeutic applications of this compound derivatives in cancer treatment (Liu et al., 2018).
Isoindolinone-Based Natural Products
The 1-isoindolinone scaffold, integral to this compound, is found in a wide array of natural products with diverse biological activities. Recent advancements in synthetic methodologies for 1-isoindolinones have opened new avenues for exploring their medicinal chemistry applications, given their presence in important natural products and potential for treating various chronic diseases (Upadhyay et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-4-nitro-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-14-11-2-1-3-13(17(19)20)12(11)10-16(14)5-4-15-6-8-21-9-7-15/h1-3H,4-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSHFXTTGDJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171367 | |
Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
900019-24-1 | |
Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-[2-(4-morpholinyl)ethyl]-4-nitro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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